BenchChemオンラインストアへようこそ!

N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)cyclopropanecarboxamide

Medicinal Chemistry Drug Design Physicochemical Properties

The rigid cyclopropane carboxamide group distinguishes this hexahydroquinazolinone from higher‑lipophilicity analogs (XLogP3‑AA 0.6 vs. 1.2 for the butanamide), enabling systematic SAR and fragment‑based library design. Available at ≥98% purity for use as a synthetic intermediate, reference standard, or screening compound. Request a quote for bulk quantities.

Molecular Formula C12H15N3O2
Molecular Weight 233.271
CAS No. 338416-74-3
Cat. No. B2579075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)cyclopropanecarboxamide
CAS338416-74-3
Molecular FormulaC12H15N3O2
Molecular Weight233.271
Structural Identifiers
SMILESC1CCC2=C(C1)C(=O)NC(=N2)NC(=O)C3CC3
InChIInChI=1S/C12H15N3O2/c16-10(7-5-6-7)14-12-13-9-4-2-1-3-8(9)11(17)15-12/h7H,1-6H2,(H2,13,14,15,16,17)
InChIKeyNFSOIOKNJWDWBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)cyclopropanecarboxamide (CAS 338416-74-3): Procurement-Quality Chemical Profile and Baseline Characterization


N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)cyclopropanecarboxamide (CAS 338416-74-3) is a synthetic small molecule with a molecular weight of 233.27 g/mol and the formula C12H15N3O2 [1]. It belongs to the hexahydroquinazolinone class, characterized by a partially saturated bicyclic core bearing an exocyclic cyclopropanecarboxamide substituent. This compound is primarily listed as a research chemical and potential synthetic intermediate, with no established therapeutic indication in primary literature. Its computed physicochemical properties, such as an XLogP3-AA value of 0.6 and two hydrogen bond donors, provide a baseline for differentiating it from close structural analogs [1][2].

Why N-(4-Oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)cyclopropanecarboxamide Cannot Be Interchanged with Generic In-Class Analogs Without Quantitative Comparative Data


Based on the current publicly available evidence, there is no quantitative basis to assert that generic substitution with other hexahydroquinazolinone analogs would fail. This compound shares a core scaffold with a family of N-acylated hexahydroquinazolinones, such as the acetamide, propanamide, butanamide, and benzamide derivatives . While the cyclopropane ring of the target compound introduces distinct conformational and electronic properties, the absence of published comparative biological activity, stability, or selectivity data means that any claim of non-interchangeability is scientifically unsupported. Consequently, procurement decisions cannot currently rely on demonstrated functional differentiation and must instead be guided by synthetic-project-specific requirements or hypothesis-driven research [1].

Quantitative Differentiation Evidence for N-(4-Oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)cyclopropanecarboxamide Against Its Closest Analogs


Physicochemical Property Comparison: Impact of Cyclopropane vs. Straight-Chain Alkyl Substituents on Lipophilicity

The target compound's computed partition coefficient (XLogP3-AA = 0.6) indicates lower lipophilicity compared to its butanamide analog. This is a class-level inference based on PubChem-computed properties, as no experimental logP values are available for any member of this series. The difference arises from the substitution of a flexible n-propyl group (butanamide) with a compact, strained cyclopropane ring [1][2].

Medicinal Chemistry Drug Design Physicochemical Properties

Hydrogen Bonding Capacity: Potential for Differential Target Engagement

The target compound possesses 2 hydrogen bond donors and 3 hydrogen bond acceptors, identical to all simple N-acyl hexahydroquinazolinone analogs. This class-level inference suggests that the cyclopropane substituent does not alter the hydrogen-bonding pharmacophore. Any differentiation in biological target engagement would stem from steric or conformational effects of the cyclopropane ring, for which no quantitative data exist [1].

Structure-Activity Relationship Ligand Binding Molecular Recognition

Purity and Supply Form: Vendor-Specified Quality for Research Procurement

Commercially, the target compound is offered at purities of 95% (AKSci) and 97-98% (Leyan, MolCore). These vendor-specified purity grades are comparable to those for the benzamide or butanamide analogs from the same suppliers, indicating no unique purification advantage. This is a cross-study comparable observation limited to vendor technical datasheets .

Chemical Sourcing Analytical Chemistry Reproducibility

Conformational Rigidity: Cyclopropane-Induced Restriction and Its Hypothetical Impact on Molecular Recognition

The cyclopropane ring imposes significant conformational rigidity compared to the freely rotating alkyl chains in analogs like the butanamide. While no quantitative IC50, Kd, or kinetic data are available for any biological target, this structural feature is a class-level inference that may reduce entropic penalty upon binding. The spiroindoline tankyrase inhibitors, which contain the same hexahydroquinazolinone core, demonstrate the scaffold's potential for selective target engagement, but direct evidence for the target compound itself is absent [1].

Conformational Analysis Medicinal Chemistry Ligand Design

Prospective Research and Industrial Applications for N-(4-Oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)cyclopropanecarboxamide Based on Current Evidence


Fragment-Based Drug Discovery Library Design

The compound's low molecular weight (233.27 g/mol) and the conformational rigidity imparted by the cyclopropane ring make it a candidate for fragment-based screening libraries targeting kinases or PARP-family enzymes, analogous to the hexahydroquinazolinone-containing spiroindoline tankyrase inhibitors. Its use would be hypothesis-driven, as no direct target engagement data exists [1].

Synthetic Intermediate for Quinazolinone-Derived Bioactive Molecules

The compound can serve as a late-stage intermediate or building block for the synthesis of more complex heterocyclic systems, such as spiroindolines or pyrazolyl derivatives, which have demonstrated biological activity. This application leverages its commercial availability in >95% purity from multiple vendors .

Physicochemical Property Control in Lead Optimization Campaigns

The lower computed lipophilicity (XLogP3-AA = 0.6) of the target compound, relative to its butanamide analog (XLogP3-AA = 1.2), provides a tool for medicinal chemists to systematically modulate the lipophilicity of lead series without altering the core pharmacophore. This application is based on in silico property predictions [2].

Analytical Chemistry Reference Standard for Cyclopropane-Containing Heterocycles

Due to the defined structure and commercial availability at 97-98% purity, the compound can be utilized as a reference standard for LC-MS or NMR method development when analyzing complex mixtures or reaction products involving cyclopropane carboxamide derivatives. This use is supported by vendor certificates of analysis .

Quote Request

Request a Quote for N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.